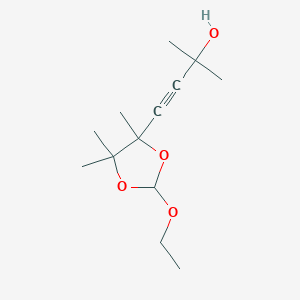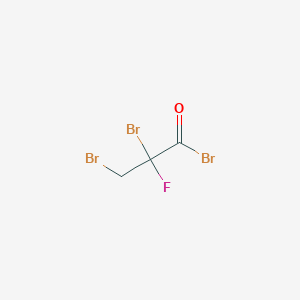
2,2,3,3-Tetrabromotetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrabromotetradecanoic acid is a brominated fatty acid derivative It is characterized by the presence of four bromine atoms attached to the carbon chain, specifically at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrabromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of less brominated fatty acids.
Substitution: Formation of substituted fatty acids with different functional groups.
科学的研究の応用
2,2,3,3-Tetrabromotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2,3,3-Tetrabromotetradecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 2,2,3,3-Tetrabromodecanoic acid
- 2,2,3,3-Tetrabromododecanoic acid
- 2,2,3,3-Tetrabromohexadecanoic acid
Comparison: 2,2,3,3-Tetrabromotetradecanoic acid is unique due to its specific chain length and bromination pattern. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the position and number of bromine atoms. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
93095-70-6 |
|---|---|
分子式 |
C14H24Br4O2 |
分子量 |
544.0 g/mol |
IUPAC名 |
2,2,3,3-tetrabromotetradecanoic acid |
InChI |
InChI=1S/C14H24Br4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15,16)14(17,18)12(19)20/h2-11H2,1H3,(H,19,20) |
InChIキー |
XBOOYQHYNPKTTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C(C(=O)O)(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


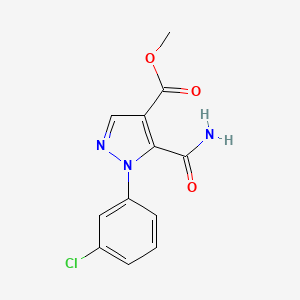
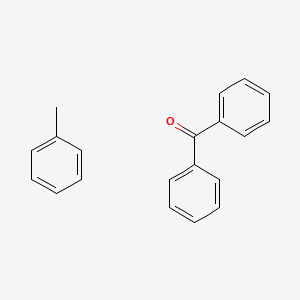
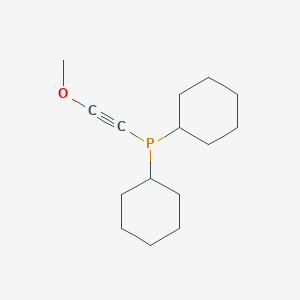
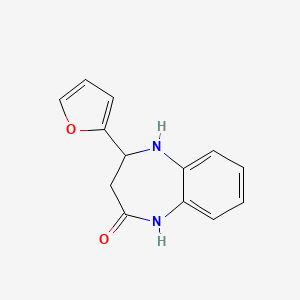

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
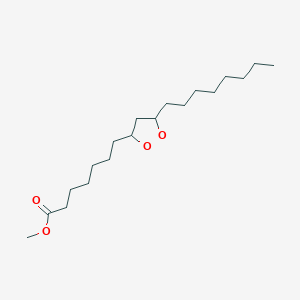
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
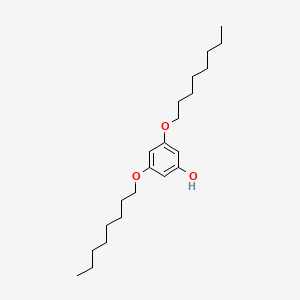
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
